[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate
Description
The compound [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate is a pyrazole-based carbamate derivative featuring a 4-methylphenoxy group at position 5, a phenyl group at position 3, and a methyl-substituted carbamate moiety linked to a 4-chlorophenyl group. For instance, the closely related compound [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate (CAS 1026080-37-4) shares the same pyrazole core and carbamate functionality but differs in the position of the chlorine substituent on the phenyl ring (para vs. meta) . The molecular formula of the target compound is likely C25H22ClN3O3, based on its structural similarity to the 3-chloro analog .
Pyrazole-carbamate derivatives are often synthesized via reactions between pyrazole intermediates and aryl isocyanates, as demonstrated in related compounds (e.g., sulfonamide derivatives using 4-chlorophenyl isocyanate) .
Properties
IUPAC Name |
[1-methyl-5-(4-methylphenoxy)-3-phenylpyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3/c1-17-8-14-21(15-9-17)32-24-22(23(28-29(24)2)18-6-4-3-5-7-18)16-31-25(30)27-20-12-10-19(26)11-13-20/h3-15H,16H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKFDEGWQVFACT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C(=NN2C)C3=CC=CC=C3)COC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-diketone or β-keto ester under acidic or basic conditions.
Substitution Reactions: The phenyl and methylphenoxy groups are introduced through electrophilic aromatic substitution reactions.
Carbamate Formation: The final step involves the reaction of the pyrazole derivative with 4-chlorophenyl isocyanate to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of pyrazole derivatives, including the compound . Research indicates that compounds with similar structures can inhibit the activity of specific enzymes involved in cancer progression, such as lipoxygenases. For instance, a study highlighted how modifications to the pyrazole framework could enhance inhibitory potency against cancer-related enzymes, suggesting that this compound may exhibit similar effects .
Anti-inflammatory Properties
The pyrazole scaffold has been recognized for its anti-inflammatory potential. Compounds with this structure have been shown to modulate inflammatory pathways, making them candidates for developing new anti-inflammatory drugs. The specific compound's ability to inhibit certain pro-inflammatory cytokines is an area of ongoing research, with promising preliminary results .
Pesticide Development
The compound's structural characteristics suggest potential applications as a pesticide or fungicide. Pyrazole derivatives have been utilized in developing agrochemicals due to their effectiveness against various pests and pathogens. Research indicates that the incorporation of specific functional groups can enhance the efficacy and selectivity of these compounds against target organisms .
Synthesis of Functional Materials
The unique chemical structure of [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate allows for its use in synthesizing advanced materials. Its properties can be exploited in creating polymers or composites with enhanced thermal stability and mechanical strength. Studies are examining how such compounds can be integrated into material formulations to improve performance characteristics .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of lipoxygenases by pyrazole derivatives, indicating potential for cancer treatment. |
| Study 2 | Anti-inflammatory Effects | Showed modulation of cytokine production, highlighting anti-inflammatory properties suitable for drug development. |
| Study 3 | Agricultural Use | Evaluated effectiveness as a pesticide, revealing promising results against common agricultural pests. |
Mechanism of Action
The mechanism by which [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate exerts its effects would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist, altering cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Substituent Position Effects : The meta vs. para positioning of chlorine on the phenyl ring (e.g., in the 3-chloro vs. 4-chloro analogs) can significantly alter electronic properties and steric interactions. For example, para-substituted derivatives often exhibit enhanced resonance stabilization compared to meta isomers .
Functional Group Variations: Carbamate vs. Sulfonamide: The target compound’s carbamate group (-O-CO-NH-) differs from sulfonamide (-SO2-NH-) derivatives (e.g., ), impacting hydrogen-bonding capacity and solubility. Carbamates generally exhibit higher hydrolytic stability than sulfonamides.
Heterocyclic Modifications : The inclusion of thiazole () or pyridine () rings in analogs diversifies electronic properties and binding affinities.
Physicochemical and Spectral Comparisons
Table 2: Analytical Data for Selected Compounds
Key Insights:
- Carbamate-Specific Signals : The target compound’s carbamate group would likely show IR peaks near ~1720 cm<sup>−1</sup> (C=O stretch) and ~3300 cm<sup>−1</sup> (N-H stretch), similar to .
- NMR Trends: Pyrazole protons in analogs typically resonate between δ 6.5–8.5 ppm, while methyl groups on the pyrazole or phenoxy substituents appear near δ 2.0–2.5 ppm .
Biological Activity
The compound [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate , also known by its CAS number 318234-01-4, is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Structure : The chemical formula of the compound is , with a molecular weight of 294.35 g/mol. The structure features a pyrazole ring substituted with a methyl group and a phenoxy group, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O2 |
| Molecular Weight | 294.35 g/mol |
| Melting Point | 150–152 °C |
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The presence of specific substituents in the structure can enhance the efficacy of these compounds against various cancer cell lines.
- Mechanism of Action : Pyrazole derivatives are believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Specifically, the compound may inhibit key signaling pathways involved in tumor proliferation and survival.
- Case Study : A study investigating similar pyrazole compounds demonstrated their ability to inhibit the growth of human cancer cell lines, including breast and prostate cancers. The results indicated that these compounds could reduce cell viability significantly at micromolar concentrations.
Anti-inflammatory Properties
In addition to anticancer effects, pyrazole derivatives have been noted for their anti-inflammatory activity.
- Mechanism of Action : The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Research Findings : In vitro studies have shown that compounds similar to this compound effectively reduce pro-inflammatory cytokine production in macrophages.
Antimicrobial Activity
Emerging evidence suggests that pyrazole derivatives possess antimicrobial properties against various bacterial strains.
- Study Results : A comparative analysis revealed that certain pyrazole compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as novel antimicrobial agents.
Toxicological Profile
Understanding the safety and toxicological profile of this compound is essential for its potential therapeutic applications.
- Acute Toxicity Studies : Preliminary toxicity assessments indicate that high doses may lead to liver hypertrophy and changes in metabolic enzyme activities, similar to other compounds in its class.
- Chronic Exposure Effects : Long-term exposure studies are necessary to fully elucidate the chronic effects and potential carcinogenic risks associated with this compound.
Q & A
Basic Question: What synthetic routes are optimal for preparing [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate, and how can reaction conditions be optimized?
Answer:
The compound’s synthesis likely follows a multi-step protocol involving:
Core Pyrazole Formation : Cyclocondensation of hydrazines with β-diketones or via Vilsmeier–Haack formylation (e.g., 5-chloro-3-methyl-1-aryl-dihydropyrazole intermediates as in ).
Phenoxy Substitution : Nucleophilic aromatic substitution or Ullmann coupling to introduce the 4-methylphenoxy group at the pyrazole C5 position (analogous to ).
Carbamate Installation : Reaction of the pyrazole-methanol intermediate with 4-chlorophenyl isocyanate or via chloroformate intermediates (similar to ).
Optimization Tips :
- Use anhydrous conditions and catalysts like triethylamine for carbamate coupling ( ).
- Monitor reaction progress via TLC or HPLC to minimize byproducts ( ).
Basic Question: Which spectroscopic and crystallographic methods are most reliable for structural validation of this compound?
Answer:
- NMR Spectroscopy : and NMR can confirm substituent positions (e.g., aromatic protons at δ 6.5–8.0 ppm, methyl groups at δ 2.0–2.5 ppm) ( ).
- X-ray Crystallography : Single-crystal diffraction (using SHELXL, ) resolves bond lengths/angles (e.g., pyrazole ring planarity, carbamate torsion angles). Example: C=O bond lengths (~1.21 Å) and Cl–C aryl distances (~1.74 Å) ( ).
- Mass Spectrometry : High-resolution MS (ESI-TOF) confirms molecular weight (e.g., [M+H]+ expected at ~450–460 Da).
Basic Question: How can researchers assess the compound’s preliminary biological activity, and what assays are suitable?
Answer:
- Enzyme Inhibition : Screen against kinases or hydrolases using fluorogenic substrates (e.g., fluorescence-based assays for carbamate hydrolysis, as in ).
- Cellular Assays : Test cytotoxicity (MTT assay) and target engagement (e.g., Western blot for downstream biomarkers).
- Solubility Considerations : Due to low aqueous solubility (common for carbamates, ), use DMSO stocks (<0.1% final concentration) or formulate with cyclodextrins.
Advanced Question: What computational strategies are effective for predicting binding modes and structure-activity relationships (SAR)?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., acetylcholinesterase or kinase domains). Focus on hydrogen bonds with the carbamate group and hydrophobic contacts with aryl rings ( ).
- SAR Insights :
- Multi-parametric Optimization : Use QSAR models incorporating logP, polar surface area, and steric parameters ( ).
Advanced Question: How can crystallographic data resolve discrepancies in electronic properties or tautomeric forms?
Answer:
- Electron Density Analysis : Multiwfn software ( ) calculates Laplacian values (∇²ρ) to distinguish covalent (∇²ρ < 0) vs. ionic bonding in the carbamate group.
- Tautomer Verification : X-ray data (e.g., ) can confirm the dominance of the 1H-pyrazole tautomer over 2H-forms by analyzing N–H bond orientations.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O contacts in crystal packing) to explain solubility trends ( ).
Advanced Question: How should researchers address contradictions in reported biological activity data?
Answer:
- Data Triangulation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Batch Analysis : Check purity (>95% via HPLC, ) and counterion effects (e.g., sodium vs. potassium salts).
- Meta-Analysis : Compare IC₅₀ values under standardized conditions (pH, temperature). For example, discrepancies in kinase inhibition may arise from ATP concentration differences ( ).
Methodological Guidance: What purification techniques are recommended for isolating this carbamate derivative?
Answer:
- Chromatography : Use silica gel (hexane/EtOAc gradients) or reverse-phase HPLC (C18 column, acetonitrile/water).
- Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) to enhance crystal yield ( ).
- Quality Control : Characterize by melting point (e.g., 178–247°C for related carbamates, ) and chiral HPLC if stereocenters are present.
Methodological Guidance: How can the compound’s stability under physiological conditions be evaluated?
Answer:
- pH Stability Studies : Incubate in buffers (pH 2–9) and monitor degradation via HPLC (). Carbamates are prone to hydrolysis at alkaline pH.
- Light/Temperature Stability : Accelerated stability testing (40°C/75% RH) per ICH guidelines.
- Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., 4-chloroaniline, ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
